An In-Depth Technical Guide to 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine. This substituted pyrazole derivative is a key intermediate in medicinal chemistry and drug discovery, valued for its versatile reactive sites that allow for the construction of complex molecular architectures. This document consolidates available data on its characteristics and outlines detailed protocols for its synthesis and handling, providing a critical resource for researchers engaged in the development of novel therapeutics.
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with their core structure appearing in a wide array of approved pharmaceuticals. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical stability and synthetic versatility. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine, in particular, presents a trifecta of reactive handles: a bromine atom at the 4-position, a primary amine at the 3-position, and a dichlorobenzyl group at the 1-position of the pyrazole ring. This strategic arrangement of functional groups makes it a highly valuable building block for the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. This guide will delve into the specific attributes of this compound, offering practical insights for its use in a research and development setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in synthesis and biological assays. While experimental data for 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is not extensively published in peer-reviewed literature, the following information has been compiled from available chemical supplier databases and extrapolated from closely related analogues.
| Property | Value | Source |
| CAS Number | 895929-98-3 | [1] |
| Molecular Formula | C₁₀H₈BrCl₂N₃ | [1] |
| Molecular Weight | 321.01 g/mol | [1] |
| IUPAC Name | 4-bromo-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine | [1] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO (predicted) | [2] |
Note: The lack of publicly available, experimentally determined physical constants such as melting and boiling points highlights the specialized nature of this compound, primarily used as a non-isolated intermediate or a catalogued reagent for synthesis.
Spectral Data Interpretation (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons of the benzyl group, and the aromatic protons of the dichlorophenyl ring. The amine protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyrazole ring, the dichlorobenzyl group, and the methylene bridge.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and two chlorine atoms.
Synthesis and Purification
The synthesis of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine can be approached through a multi-step sequence, leveraging established pyrazole synthesis methodologies. A plausible synthetic route is outlined below, based on common reactions in heterocyclic chemistry.
Synthetic Workflow
Caption: A potential synthetic workflow for 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for the synthesis of similar pyrazole derivatives. Optimization of reaction conditions may be necessary.
Step 1: Bromination of 3-amino-1H-pyrazole
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-amino-1H-pyrazole (1.0 eq) in glacial acetic acid.
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Bromine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate, 4-bromo-3-amino-1H-pyrazole, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: N-Alkylation with 3,4-Dichlorobenzyl Chloride
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Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).
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Substrate Addition: Cool the suspension to 0 °C and add a solution of 4-bromo-3-amino-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes.
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Alkylation: Add a solution of 3,4-dichlorobenzyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Reaction Monitoring: Monitor the progress of the reaction by TLC.
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Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine.
Reactivity and Chemical Behavior
The chemical reactivity of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is dictated by its three principal functional groups.
Caption: Key reactive sites and potential transformations of the title compound.
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The 3-Amino Group: The primary amine is a versatile nucleophile and can readily undergo acylation, sulfonylation, and reductive amination reactions. It is also a key participant in the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are prevalent in kinase inhibitors.[3]
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The 4-Bromo Group: The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position through reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. This functionalization is critical for exploring the structure-activity relationships (SAR) of potential drug candidates.
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The Pyrazole Ring: The pyrazole ring itself is relatively stable to many reaction conditions but can undergo electrophilic substitution, although the existing substituents will influence the regioselectivity of such reactions.
Applications in Drug Discovery and Development
While specific biological activity data for 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is not widely reported, its structural motifs are present in numerous biologically active compounds. Its classification as a "bulk drug intermediate" suggests its primary use is as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[1]
The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, which can be readily synthesized from 3-aminopyrazole derivatives, is a core component of several Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used in the treatment of B-cell malignancies.[3] The dichlorobenzyl moiety is often incorporated into small molecule inhibitors to occupy hydrophobic pockets in target proteins.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[1]
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Storage: Store in a cool, dry place away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is a strategically functionalized molecule with significant potential as a building block in medicinal chemistry. Its versatile reactive sites provide a platform for the synthesis of diverse and complex molecular structures. While specific experimental data for this compound remains limited in the public domain, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its likely applications based on the well-established chemistry of substituted pyrazoles. As the demand for novel therapeutics continues to grow, the importance of such versatile intermediates in the drug discovery pipeline cannot be overstated.
References
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. [Link]
